NK3R-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NK3R-IN-1 is a compound that acts as an inhibitor of the neurokinin 3 receptor (NK3R). This receptor is a tachykinin receptor that plays a crucial role in the hypothalamic-pituitary-gonadal axis, which is essential for reproductive function. NK3R is widely distributed in various regions of the brain, including the frontal cortex, amygdala, medial septum, and hippocampus, as well as in other organs such as the ovaries, uterus, and digestive system .

準備方法

The synthesis of NK3R-IN-1 involves the creation of imidazolepiperazine derivatives. One efficient method for synthesizing these derivatives is through gold(I)-catalyzed domino cyclization of an amidrazone substrate with a terminal alkyne. This method also allows for the conversion of amidoxime congeners into oxadiazolopiperazine derivatives in the presence of a gold catalyst . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and stability of the final product.

化学反応の分析

NK3R-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-chlorosuccinimide (NCS), dimethylformamide (DMF), and triethylamine (Et3N). The reaction conditions typically involve moderate temperatures and specific solvents to ensure the desired transformations. Major products formed from these reactions include various piperazine and diazepine derivatives .

科学的研究の応用

NK3R-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used to study the role of NK3R in reproductive function and its potential as a therapeutic target for conditions such as menopausal hot flashes. The compound has shown promise in reducing hot flash frequency and severity in clinical trials . In biology, this compound is used to investigate the signaling pathways and molecular mechanisms involving NK3R, providing insights into its role in various physiological processes .

作用機序

NK3R-IN-1 exerts its effects by binding to the neurokinin 3 receptor and inhibiting its activity. This inhibition disrupts the signaling pathways mediated by NK3R, leading to a reduction in the release of gonadotropin-releasing hormone (GnRH) and subsequent decreases in luteinizing hormone (LH) and testosterone levels . The molecular targets of this compound include the receptor itself and the associated G-protein-coupled signaling pathways .

類似化合物との比較

NK3R-IN-1 is unique compared to other NK3R antagonists due to its imidazolepiperazine scaffold, which provides high stability and selectivity. Similar compounds include fezolinetant, SJX-653, and osanetant, all of which are NK3R antagonists with varying degrees of efficacy and selectivity . Fezolinetant, for example, has been shown to be effective in reducing menopausal hot flashes, while SJX-653 has demonstrated potent central NK3R antagonism .

特性

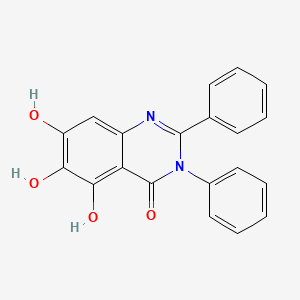

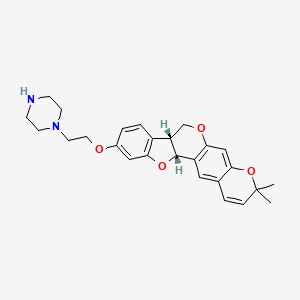

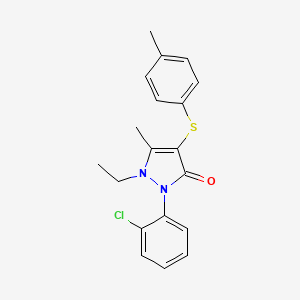

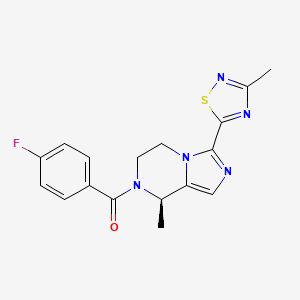

分子式 |

C17H16FN5OS |

|---|---|

分子量 |

357.4 g/mol |

IUPAC名 |

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]methanone |

InChI |

InChI=1S/C17H16FN5OS/c1-10-14-9-19-15(16-20-11(2)21-25-16)23(14)8-7-22(10)17(24)12-3-5-13(18)6-4-12/h3-6,9-10H,7-8H2,1-2H3/t10-/m1/s1 |

InChIキー |

NGYCJCKQJNBHTQ-SNVBAGLBSA-N |

異性体SMILES |

C[C@@H]1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |

正規SMILES |

CC1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。